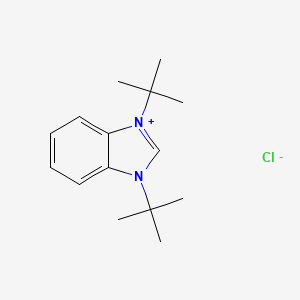

1,3-Di-tert-butylbenzimidazolium chloride

Description

The exact mass of the compound 1,3-Di-tert-butylbenzimidazolium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Di-tert-butylbenzimidazolium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Di-tert-butylbenzimidazolium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-ditert-butylbenzimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N2.ClH/c1-14(2,3)16-11-17(15(4,5)6)13-10-8-7-9-12(13)16;/h7-11H,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQDFXSMZLANNA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=[N+](C2=CC=CC=C21)C(C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584844 | |

| Record name | 1,3-Di-tert-butyl-1H-benzimidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946607-10-9 | |

| Record name | 1,3-Di-tert-butyl-1H-benzimidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Di-tert-butylbenzimidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Di-tert-butylbenzimidazolium Chloride

Abstract

This technical guide provides a detailed exploration of 1,3-Di-tert-butylbenzimidazolium chloride, a significant precursor to a sterically hindered N-heterocyclic carbene (NHC). NHCs are a cornerstone of modern organometallic chemistry and catalysis, often serving as highly effective ancillary ligands for a variety of metal centers. The bulky tert-butyl groups of the titular compound impart unique steric and electronic properties to the resulting carbene, influencing the stability and reactivity of its metal complexes. This document offers a scientifically grounded, two-step synthesis protocol, a thorough characterization workflow with expected analytical data, and a discussion of the compound's relevance and applications for researchers in chemistry and drug development.

Introduction: The Significance of Sterically Demanding NHC Precursors

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry, largely due to their strong σ-donating properties which lead to the formation of highly stable metal complexes. 1,3-Di-tert-butylbenzimidazolium chloride is a key precursor to one such NHC. Its importance lies in the sterically demanding tert-butyl substituents on the nitrogen atoms. This steric bulk creates a well-defined coordination sphere around the metal center, which can enhance catalytic selectivity and prevent ligand dimerization or decomposition pathways.

The deprotonation of 1,3-Di-tert-butylbenzimidazolium chloride yields the corresponding benzimidazol-2-ylidene, a carbene that is both nucleophilic and sterically encumbered. This combination makes it a valuable ligand for cross-coupling reactions, metathesis, and other catalytic transformations. This guide provides the essential knowledge for the reliable synthesis and rigorous characterization of this pivotal chemical building block.

Synthesis of 1,3-Di-tert-butylbenzimidazolium chloride

The synthesis is logically approached as a two-stage process. First, the diamine backbone, N,N'-di-tert-butyl-1,2-phenylenediamine, is prepared. This intermediate is then cyclized to form the final benzimidazolium salt.

Step 1: Synthesis of the Precursor N,N'-di-tert-butyl-1,2-phenylenediamine

The introduction of tert-butyl groups onto the nitrogen atoms of 1,2-phenylenediamine is the critical first step. A common and effective method involves the reductive amination of 1,2-phenylenediamine with acetone, followed by alkylation. However, a more direct approach is the copper-catalyzed N-tert-butylation of aromatic amines. This method offers a milder alternative to traditional protocols that may require harsh conditions.

Experimental Protocol: Copper-Catalyzed N-tert-Butylation

-

Materials:

-

1,2-phenylenediamine

-

tert-Butyl 2,2,2-trichloroacetimidate

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Nitromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2-phenylenediamine (1.0 eq) and Cu(OTf)₂ (5 mol%).

-

Add anhydrous nitromethane via syringe.

-

To this stirring suspension, add tert-butyl 2,2,2-trichloroacetimidate (2.2 eq) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N,N'-di-tert-butyl-1,2-phenylenediamine.

-

-

Causality and Insights:

-

Catalyst Choice: Cu(OTf)₂ is an effective Lewis acid catalyst for this transformation, activating the tert-butylating agent.

-

Solvent: Anhydrous nitromethane is a suitable polar aprotic solvent for this reaction. It is crucial to use an anhydrous solvent to prevent unwanted side reactions.

-

Work-up: The aqueous bicarbonate wash neutralizes any acidic residues, and the brine wash helps to remove water from the organic phase.

-

Step 2: Cyclization to form 1,3-Di-tert-butylbenzimidazolium chloride

The synthesized diamine is cyclized using an orthoformate, which provides the C2 carbon of the benzimidazole ring. Subsequent treatment with a chloride source yields the desired salt.

Experimental Protocol: Cyclization and Salt Formation

-

Materials:

-

N,N'-di-tert-butyl-1,2-phenylenediamine (from Step 1)

-

Triethyl orthoformate

-

Ammonium chloride or concentrated hydrochloric acid

-

Toluene or Xylene

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve N,N'-di-tert-butyl-1,2-phenylenediamine (1.0 eq) in toluene.

-

Add triethyl orthoformate (1.2 eq) and a catalytic amount of ammonium chloride (or a few drops of concentrated HCl).

-

Heat the reaction mixture to reflux (approximately 110-140 °C depending on the solvent) for 12-24 hours. The progress can be monitored by observing the formation of a precipitate.

-

After cooling to room temperature, the product often precipitates from the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to yield 1,3-Di-tert-butylbenzimidazolium chloride as a solid.

-

-

Causality and Insights:

-

Reagent: Triethyl orthoformate serves as a source for the methine bridge that forms the C2 position of the benzimidazolium ring. The reaction proceeds via the formation of an intermediate amidine, which then undergoes intramolecular cyclization.

-

Acid Catalyst: The acidic conditions protonate the orthoformate, making it more electrophilic and facilitating the initial reaction with the diamine.

-

Solvent and Temperature: High-boiling aromatic solvents like toluene or xylene are used to achieve the necessary temperature for the cyclization and to azeotropically remove the ethanol byproduct, driving the reaction to completion.

-

Purification: The product is often crystalline and sparingly soluble in non-polar solvents like diethyl ether, allowing for simple and effective purification by washing.

-

Visualized Synthesis Workflow

Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized 1,3-Di-tert-butylbenzimidazolium chloride. A combination of spectroscopic and physical methods should be employed.

Quantitative Data Summary

| Property | Expected Value |

| Molecular Formula | C₁₅H₂₃ClN₂ |

| Molecular Weight | 266.81 g/mol [1] |

| Appearance | White to off-white solid[1] |

| Melting Point | 204 °C (decomposition)[1] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the C2-proton, and the tert-butyl groups.

-

A singlet in the downfield region (δ 9-11 ppm) is characteristic of the acidic proton at the C2 position (NCHN).

-

Multiplets in the aromatic region (δ 7.5-8.0 ppm) correspond to the four protons on the benzene ring.

-

A large singlet in the upfield region (δ ~1.8 ppm) integrating to 18 protons is indicative of the two equivalent tert-butyl groups.

-

-

¹³C NMR: The carbon NMR provides further confirmation of the structure.

-

The C2 carbon (NCN) is expected to appear in the range of δ 140-145 ppm.

-

Signals for the aromatic carbons will be observed between δ 110-135 ppm.

-

The quaternary carbons of the tert-butyl groups will appear around δ 60-65 ppm, and the methyl carbons of the tert-butyl groups will be found further upfield at approximately δ 30-35 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic and aliphatic groups, as well as C=N and C=C stretching frequencies associated with the benzimidazolium ring.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak for the cationic fragment [M-Cl]⁺ at m/z corresponding to C₁₅H₂₃N₂⁺.

Elemental Analysis: Combustion analysis should provide the percentage composition of Carbon, Hydrogen, and Nitrogen, which should be in close agreement with the calculated values for the empirical formula C₁₅H₂₃ClN₂.

Applications in Research and Development

The primary application of 1,3-Di-tert-butylbenzimidazolium chloride is as a stable, storable precursor to the 1,3-Di-tert-butylbenzimidazol-2-ylidene carbene. This NHC is used in a variety of catalytic applications, including:

-

Palladium-Catalyzed Cross-Coupling Reactions: The corresponding NHC-Pd complexes are effective catalysts for Suzuki, Heck, and Buchwald-Hartwig amination reactions.

-

Ruthenium-Catalyzed Metathesis: NHC ligands are crucial for the stability and activity of Grubbs-type olefin metathesis catalysts.

-

Gold and Copper Catalysis: NHC-Au and NHC-Cu complexes are used in a range of transformations, including hydroamination and cycloaddition reactions.

The steric bulk provided by the tert-butyl groups can lead to higher catalyst turnover numbers and improved selectivity in these reactions.

Safety and Handling

1,3-Di-tert-butylbenzimidazolium chloride is harmful if swallowed and causes serious eye irritation[1]. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

References

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

1 H NMR and 13 C NMR of the prepared compounds. | Download Table. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

1,3-Di-tert-butylbenzimidazoli | 673390-500MG | SIGMA-ALDRICH | SLS. (n.d.). SLS. Retrieved January 18, 2026, from [Link]

- Tert-alkyl-phenylenediamines. (1989). Google Patents.

-

Synthesis of 1,3-Dialkylimidazolium and 1,3-Dialkylbenzimidazolium Salts | Request PDF. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]

-

An improved synthesis of bis(1,3-di- N- tert-butylimidazol-2-ylidene)palladium(0) and its use in C–C and C–N coupling reactions. (2001). ResearchGate. Retrieved January 18, 2026, from [Link]

-

1,3-Di-tert-butylimidazol-2-ylidene | C11H20N2 | CID 10961644. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Supporting Information for Glycerol as a reusable solvent for N-Boc protection of amines. (n.d.). Synlett. Retrieved January 18, 2026, from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and characterization of benzylidene-[2][3][4]thaidiazol -2-yl-amine. (2006). Al Mustansiriyah Journal of Pharmaceutical Sciences, 3(1), 32-39. [Link]

-

Supporting Information for Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Supporting Information for Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

1,3Bis(4- tert -butylbenzyl)-4,5-dihydroimidazolium chloride monohydrate | Request PDF. (2010). ResearchGate. Retrieved January 18, 2026, from [Link]

-

N,N'-Di-2-butyl-1,4-phenylenediamine. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

- Production process of N,N'-di-sec-butyl-1,4-phenylenediamine. (2015). Google Patents.

Sources

Crystal Structure Analysis of 1,3-Di-tert-butylbenzimidazolium Chloride: A Technical Guide

This guide provides an in-depth technical overview of the methodologies and scientific rationale behind the crystal structure analysis of 1,3-Di-tert-butylbenzimidazolium chloride, a prominent precursor to N-heterocyclic carbenes (NHCs). While a definitive crystal structure for this specific chloride salt is not publicly available, this guide will delineate the complete analytical workflow. To illustrate the core principles of structural interpretation, we will reference the crystallographic data of the closely related compound, 1,3-Diethylbenzimidazolium iodide , as a representative analogue. This approach ensures a scientifically rigorous exploration of the structural characteristics inherent to this class of compounds.

Introduction: The Significance of Benzimidazolium Salts

N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis, owing to their strong σ-donating properties and steric tuneability. The stability and catalytic activity of NHC-metal complexes are profoundly influenced by the electronic and steric profiles of the NHC ligand. Benzimidazolium salts, such as 1,3-Di-tert-butylbenzimidazolium chloride, are crucial precursors for the in-situ generation of NHCs. The bulky tert-butyl groups on the nitrogen atoms impart significant steric hindrance, which can enhance the stability of the resulting carbene and influence the selectivity of catalytic reactions. A thorough understanding of the three-dimensional structure of these precursor salts through single-crystal X-ray diffraction is paramount for rational ligand design and the development of novel catalytic systems.

Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal

The synthesis of 1,3-dialkylbenzimidazolium salts is a well-established procedure, typically involving the N-alkylation of benzimidazole.[1] The bulky tert-butyl groups in 1,3-Di-tert-butylbenzimidazolium chloride necessitate specific reaction conditions to achieve good yields.

Experimental Protocol: Synthesis of 1,3-Di-tert-butylbenzimidazolium Chloride

Objective: To synthesize 1,3-Di-tert-butylbenzimidazolium chloride from benzimidazole and a suitable alkylating agent.

Materials:

-

Benzimidazole

-

tert-Butyl chloride

-

A strong base (e.g., sodium hydride or potassium tert-butoxide)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Deprotonation of Benzimidazole: In a flame-dried Schlenk flask under an inert atmosphere, dissolve benzimidazole in the anhydrous solvent. Add the strong base portion-wise at 0 °C with stirring. Allow the reaction to warm to room temperature and stir for 1-2 hours to ensure complete deprotonation.

-

N-alkylation: To the resulting solution of the benzimidazolide anion, add tert-butyl chloride dropwise. The reaction mixture is then heated to reflux and maintained for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether or ethanol) to yield the pure 1,3-Di-tert-butylbenzimidazolium chloride.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

For benzimidazolium salts, a mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like diethyl ether or hexane) often yields good quality crystals.

Single-Crystal X-ray Diffraction Analysis: Elucidating the Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Workflow

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Reduction: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated structure factors.

-

Structure Validation: The final structure is validated using software like PLATON and checked for consistency using the checkCIF protocol.

Structural Interpretation: A Case Study of a Representative Analogue

As a definitive crystal structure for 1,3-Di-tert-butylbenzimidazolium chloride is not publicly available, we will discuss the expected structural features and analyze the crystal structure of a closely related compound, 1,3-Diethylbenzimidazolium iodide , to illustrate the key concepts.[2]

Disclaimer: The following crystallographic data and structural discussion pertain to 1,3-Diethylbenzimidazolium iodide and are used to provide a representative example of the structural features of 1,3-dialkylbenzimidazolium salts.

Molecular Structure of the Cation

Caption: Molecular Structure of the 1,3-Di-tert-butylbenzimidazolium Cation.

In the case of 1,3-Di-tert-butylbenzimidazolium chloride, the cation would consist of a planar benzimidazole core with two bulky tert-butyl groups attached to the nitrogen atoms. The C2-H proton on the imidazolium ring is acidic and is a key feature for the formation of the corresponding N-heterocyclic carbene.

Crystallographic Data for 1,3-Diethylbenzimidazolium Iodide

The following table summarizes the crystallographic data for the analogue compound, 1,3-Diethylbenzimidazolium iodide.[2]

| Parameter | Value |

| Chemical Formula | C₁₁H₁₅N₂⁺·I⁻ |

| Formula Weight | 302.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.139(2) |

| b (Å) | 15.658(3) |

| c (Å) | 14.162(3) |

| β (°) | 109.13(3) |

| Volume (ų) | 2331.2(8) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.721 |

Analysis of Bond Lengths and Angles

In 1,3-Diethylbenzimidazolium iodide, the benzimidazole core is essentially planar. The C-N bond lengths within the imidazolium ring are typically in the range of 1.33-1.38 Å, indicating partial double bond character. The N-C-N bond angle is expected to be around 108-110°. For 1,3-Di-tert-butylbenzimidazolium chloride, the steric bulk of the tert-butyl groups might cause slight distortions in the bond angles around the nitrogen atoms to minimize steric strain.

Intermolecular Interactions

The crystal packing of benzimidazolium salts is governed by a variety of non-covalent interactions, including:

-

Hydrogen Bonding: The acidic C2-H proton can form hydrogen bonds with the chloride anion. Other C-H protons on the aromatic ring and the alkyl groups can also participate in weaker C-H···Cl interactions.

-

π-π Stacking: The planar benzimidazole rings can engage in π-π stacking interactions, which contribute significantly to the stability of the crystal lattice.

-

van der Waals Forces: These forces are particularly important for the bulky tert-butyl groups.

In the crystal structure of 1,3-Diethylbenzimidazolium iodide, the cations form columns, and there is evidence of π-π stacking between the benzimidazolium rings of adjacent cations.[2] One of the iodide anions forms a weak hydrogen bond with the C2-H proton of a cation.[2] Similar interactions would be expected in the crystal structure of 1,3-Di-tert-butylbenzimidazolium chloride, with the bulky tert-butyl groups likely influencing the packing arrangement to a large extent.

Conclusion

The crystal structure analysis of 1,3-Di-tert-butylbenzimidazolium chloride, and related benzimidazolium salts, provides invaluable insights into their molecular geometry and intermolecular interactions. This knowledge is crucial for understanding their properties as NHC precursors and for the rational design of new catalysts for a wide range of chemical transformations. While the specific crystallographic data for the title compound remains to be reported, the methodologies and principles of structural analysis outlined in this guide provide a comprehensive framework for its future characterization. The use of data from the analogous 1,3-Diethylbenzimidazolium iodide serves to illustrate the key structural features that are characteristic of this important class of compounds.

References

-

Stibrany, R. T., Schugar, H. J., & Potenza, J. A. (2003). 1,3-Diethylbenzimidazolium iodide. Acta Crystallographica Section E: Structure Reports Online, 60(1), o28–o30. [Link]

-

ResearchGate. (n.d.). 1,3-Diethylbenzimidazolium iodide. Retrieved January 18, 2026, from [Link]

-

Sci-Hub. (n.d.). 1,3-Diethylbenzimidazolium iodide. Retrieved January 18, 2026, from [Link]

-

Akkurt, M., et al. (2008). 1,3-Bis(3-phenylpropyl)benzimidazolium bromide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2219. [Link]

-

PubChem. (n.d.). 1,3-Diethylbenzimidazolium. Retrieved January 18, 2026, from [Link]

-

Royal Society of Chemistry. (2024). Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. RSC Advances, 14(8), 5439-5451. [Link]

Sources

Spectroscopic Data of 1,3-Di-tert-butylbenzimidazolium Chloride: A Technical Guide for Researchers

Introduction

1,3-Di-tert-butylbenzimidazolium chloride is a prominent member of the N-heterocyclic carbene (NHC) precursor family. These salts are pivotal in organometallic chemistry and catalysis, serving as stable sources for the in situ generation of highly reactive NHC ligands.[1][2][3] The steric bulk afforded by the tert-butyl groups on the nitrogen atoms imparts unique stability and reactivity to the corresponding carbene, making this compound a valuable tool for researchers in drug development and materials science.[4][5]

The molecular structure of 1,3-Di-tert-butylbenzimidazolium chloride is presented below:

Molecular Structure and Spectroscopic Correlation

The following diagram illustrates the key structural features of the 1,3-Di-tert-butylbenzimidazolium cation and the corresponding regions that give rise to distinct spectroscopic signals.

Caption: Molecular structure of the 1,3-Di-tert-butylbenzimidazolium cation with key proton environments highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 1,3-Di-tert-butylbenzimidazolium chloride, both ¹H and ¹³C NMR are indispensable for confirming its identity and purity.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 1,3-Di-tert-butylbenzimidazolium chloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts, particularly for the acidic imidazolium proton.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

-

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of 1,3-Di-tert-butylbenzimidazolium chloride is expected to be relatively simple and highly characteristic.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.5 - 11.5 | Singlet | 1H | NCHN (Imidazolium H-C2) |

| ~7.6 - 7.8 | Multiplet | 2H | Aromatic H |

| ~7.4 - 7.6 | Multiplet | 2H | Aromatic H |

| ~1.8 - 2.0 | Singlet | 18H | -C(CH ₃)₃ |

Causality Behind Predicted Chemical Shifts:

-

Imidazolium Proton (H-C2): This proton is attached to a carbon atom situated between two positively charged nitrogen atoms. This environment results in significant deshielding, causing its signal to appear far downfield, typically above 10 ppm. Its exact chemical shift is sensitive to solvent and concentration due to potential hydrogen bonding interactions.

-

Aromatic Protons: The protons on the benzo-fused ring will appear in the typical aromatic region (7-8 ppm). Due to the symmetry of the benzimidazole core, two sets of chemically equivalent protons are expected, likely presenting as multiplets.

-

tert-Butyl Protons: The 18 protons of the two equivalent tert-butyl groups are expected to appear as a sharp singlet in the upfield region (1.8-2.0 ppm). The singlet multiplicity arises from the absence of adjacent protons for coupling. The high integration value (18H) is a key identifier.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~145 - 150 | NC HN (Imidazolium C2) |

| ~133 - 136 | Aromatic C (quaternary) |

| ~125 - 128 | Aromatic CH |

| ~113 - 116 | Aromatic CH |

| ~60 - 65 | -C (CH₃)₃ |

| ~30 - 33 | -C(C H₃)₃ |

Interpretation of ¹³C Chemical Shifts:

-

Imidazolium Carbon (C2): Similar to its attached proton, the C2 carbon is significantly deshielded by the adjacent nitrogen atoms, resulting in a downfield chemical shift.

-

Aromatic Carbons: The carbons of the benzene ring will resonate in the 110-140 ppm range, with the quaternary carbons appearing slightly further downfield than the protonated carbons.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around 60-65 ppm, while the methyl carbons will be found further upfield, around 30-33 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. .

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common method.

-

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Collection: Typically, scan the mid-IR range (4000-400 cm⁻¹).

Predicted IR Data and Interpretation

Table 3: Predicted IR Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 - 3000 | Medium-Weak | Aromatic and Imidazolium C-H stretch |

| ~2980 - 2850 | Strong | Aliphatic C-H stretch (tert-butyl) |

| ~1610, 1480, 1450 | Medium | C=C and C=N stretching (aromatic and imidazolium rings) |

| ~1370, 1390 | Medium-Strong | C-H bending (gem-dimethyl of tert-butyl) |

| ~800 - 700 | Strong | Aromatic C-H out-of-plane bending |

Key Vibrational Modes:

-

C-H Stretching: The spectrum will be dominated by the strong C-H stretching vibrations of the abundant tert-butyl groups in the 2980-2850 cm⁻¹ region. Weaker absorptions from the aromatic and imidazolium C-H stretches are expected above 3000 cm⁻¹.

-

Ring Stretching: Vibrations corresponding to the C=C and C=N bonds within the benzimidazolium ring system will appear in the 1610-1450 cm⁻¹ region.

-

C-H Bending: The characteristic "umbrella" mode of the tert-butyl groups will give rise to distinct absorptions around 1370 and 1390 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is the preferred method for ionic compounds like 1,3-Di-tert-butylbenzimidazolium chloride, as it is a soft ionization technique that typically keeps the parent cation intact.

-

Instrumentation: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.

-

Analysis: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The analysis is performed in positive ion mode.

Predicted Mass Spectrum and Fragmentation

The ESI mass spectrum is expected to show a prominent peak corresponding to the intact cation.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment |

|---|---|

| 231.18 | [M-Cl]⁺ (C₁₅H₂₃N₂⁺) |

| 57.07 | [C(CH₃)₃]⁺ |

Interpretation of Mass Spectrum:

-

Parent Cation: The base peak in the positive ion ESI mass spectrum will correspond to the 1,3-Di-tert-butylbenzimidazolium cation ([M-Cl]⁺), with a calculated m/z of 231.18. This confirms the molecular weight of the cationic portion of the molecule.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation can occur. A common fragmentation pathway for molecules containing tert-butyl groups is the loss of the tert-butyl group to form a stable tert-butyl cation, which would be observed at an m/z of 57.07.

The fragmentation pathway can be visualized as follows:

Caption: A simplified diagram showing the expected primary ion and a potential fragment in the ESI mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of 1,3-Di-tert-butylbenzimidazolium chloride, encompassing NMR, IR, and Mass Spectrometry, provides a unique and definitive fingerprint for this compound. The predicted data and interpretation presented in this guide offer a solid foundation for researchers to confirm the identity, purity, and structural integrity of their samples. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is paramount for the successful application of this versatile NHC precursor in various fields of chemical research.

References

-

Oriental Journal of Chemistry. (2017). Synthesis and NMR study of N-heterocyclic Carbenes (NHC) Precursors Derived from Troger's Base. Retrieved January 17, 2026, from [Link]

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved January 17, 2026, from [Link]

-

Wiley-VCH. (n.d.). N-Heterocyclic Carbenes. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved January 17, 2026, from [Link]

-

ACS Publications. (2010). Electronic Properties of N-Heterocyclic Carbene (NHC) Ligands: Synthetic, Structural, and Spectroscopic Studies of (NHC)Platinum(II) Complexes. Organometallics. Retrieved January 17, 2026, from [Link]

-

De Gruyter. (2016). CHAPTER 1: Introduction to N-Heterocyclic Carbenes: Synthesis and Stereoelectronic Parameters. In N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis. Retrieved January 17, 2026, from [Link]

-

Beilstein Journals. (2013). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Retrieved January 17, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved January 17, 2026, from [Link]

-

some previous examples (13c-nmr). (n.d.). Retrieved January 17, 2026, from [Link]

-

SLS. (n.d.). 1,3-Di-tert-butylbenzimidazoli | 673390-500MG | SIGMA-ALDRICH. Retrieved January 17, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved January 17, 2026, from [Link]

-

Análisis Vínicos. (n.d.). 1,3-Di-tert-butylbenzimidazolium chloride. Retrieved January 17, 2026, from [Link]

-

PubMed Central. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Retrieved January 17, 2026, from [Link]

-

Assiut University. (2021). Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. Current Chemistry Letters. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,3-Di-tert-butylbenzimidazolium Chloride

Introduction

1,3-Di-tert-butylbenzimidazolium chloride is a prominent member of the N-heterocyclic carbene (NHC) precursor family. NHCs have emerged as a significant class of ligands in organometallic chemistry and catalysis, owing to their strong σ-donating properties and their ability to form stable complexes with a wide range of metals. The thermal stability of NHC precursors like 1,3-Di-tert-butylbenzimidazolium chloride is a critical parameter that dictates their utility in high-temperature catalytic applications and material synthesis. Understanding the thermal decomposition profile and the associated mechanisms is paramount for optimizing reaction conditions, ensuring process safety, and predicting the lifespan of catalysts derived from this precursor. This guide provides a comprehensive analysis of the thermal stability and decomposition of 1,3-Di-tert-butylbenzimidazolium chloride, drawing upon established principles of physical organic chemistry and data from analogous systems.

Thermal Stability Analysis

The thermal stability of an ionic compound is intrinsically linked to the strength of the ionic and covalent bonds within its structure. For 1,3-Di-tert-butylbenzimidazolium chloride, the bulky tert-butyl groups on the nitrogen atoms of the benzimidazolium ring play a significant role in its thermal behavior.

Quantitative Thermal Data

| Parameter | Value/Expected Range | Method | Source/Rationale |

| Melting Point (mp) | 204 °C (with decomposition) | Visual Inspection/Capillary Method | |

| Onset Decomposition Temperature (Tonset) | Estimated: 200-220 °C | Thermogravimetric Analysis (TGA) | Inferred from the melting point with decomposition and general data on imidazolium halides. Halide anions are known to reduce the thermal stability of imidazolium salts.[1] |

| Peak Decomposition Temperature (Tpeak) | Estimated: 210-230 °C | Derivative Thermogravimetry (DTG) | Expected to be slightly above the onset temperature, representing the point of maximum rate of mass loss. |

| Decomposition Pathway(s) | Proposed: SN1-type dealkylation | Mechanistic Studies of Analogues | The tertiary nature of the tert-butyl group strongly favors a carbocation-mediated pathway over the SN2 mechanism commonly observed for less sterically hindered alkyl groups.[2] |

Decomposition Mechanism

The thermal decomposition of 1,3-dialkylimidazolium halides typically proceeds via a dealkylation pathway. For many simple alkyl groups, an SN2-type nucleophilic attack by the halide anion on one of the N-alkyl groups is the predominant mechanism. However, in the case of 1,3-Di-tert-butylbenzimidazolium chloride, the extreme steric hindrance around the nitrogen atoms and the high stability of the resulting tert-butyl carbocation make an SN1-type mechanism the more plausible decomposition route.

Proposed SN1 Decomposition Pathway

The proposed mechanism involves a two-step process:

-

Heterolytic Cleavage: The carbon-nitrogen bond between a tert-butyl group and the benzimidazolium ring undergoes heterolytic cleavage. This is the rate-determining step and results in the formation of a stable tert-butyl carbocation and the neutral 1-tert-butylbenzimidazole. The stability of the tertiary carbocation is a key driving force for this step.

-

Ion Recombination: The highly reactive tert-butyl carbocation then rapidly combines with the chloride anion present in the ionic lattice to form tert-butyl chloride.

This pathway is distinct from the SN2 mechanism observed for imidazolium salts with less bulky alkyl substituents (e.g., methyl, ethyl), where the halide anion directly attacks the α-carbon of the alkyl group.[3]

Visualizing the Decomposition Pathway

The following diagram illustrates the proposed SN1 decomposition of 1,3-Di-tert-butylbenzimidazolium chloride.

Caption: Proposed SN1 decomposition pathway of 1,3-Di-tert-butylbenzimidazolium chloride.

Experimental Protocol for Thermal Analysis

To experimentally validate the proposed thermal profile and decomposition mechanism, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. Coupling the TGA to a Mass Spectrometer (TGA-MS) or a Gas Chromatograph-Mass Spectrometer (Pyrolysis-GC-MS) would provide definitive identification of the decomposition products.

Instrumentation and Parameters

-

TGA-DSC Instrument: A simultaneous TGA-DSC instrument is ideal for correlating mass loss with thermal events (endothermic or exothermic processes).

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 50-100 mL/min to ensure an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 300 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1,3-Di-tert-butylbenzimidazolium chloride into an alumina or platinum crucible.

-

Ensure the sample is evenly distributed at the bottom of the crucible.

-

-

Coupled Mass Spectrometry (TGA-MS):

-

The outlet of the TGA furnace should be connected to the inlet of a mass spectrometer via a heated transfer line (maintained at ~220 °C) to prevent condensation of the evolved gases.

-

The mass spectrometer should be set to scan a mass-to-charge (m/z) range of 10-300 amu to detect the expected decomposition products.

-

Expected Observations and Interpretation

-

DSC Profile: An endothermic peak should be observed corresponding to the melting of the compound. This peak will likely be immediately followed by or overlap with the onset of decomposition.

-

TGA Profile: A significant mass loss event is expected to commence around 204 °C, corresponding to the decomposition of the salt. The total mass loss should be consistent with the loss of a tert-butyl group and a chloride ion in the form of tert-butyl chloride.

-

TGA-MS/Pyrolysis-GC-MS Data: The mass spectrum of the evolved gas is expected to show characteristic fragments of tert-butyl chloride and 1-tert-butylbenzimidazole. The identification of these products would provide strong evidence for the proposed SN1 decomposition mechanism. Pyrolysis-GC-MS can be used to separate and identify the volatile decomposition products with high confidence.[4][5]

Workflow for Experimental Validation

Caption: Experimental workflow for the thermal analysis of 1,3-Di-tert-butylbenzimidazolium chloride.

Conclusion

1,3-Di-tert-butylbenzimidazolium chloride exhibits moderate thermal stability, with decomposition commencing around its melting point of 204 °C. The presence of sterically demanding tert-butyl groups dictates a plausible SN1-type decomposition mechanism, leading to the formation of 1-tert-butylbenzimidazole and tert-butyl chloride. This is in contrast to many other 1,3-dialkylimidazolium halides which favor an SN2 pathway. For researchers and professionals in drug development and catalysis, a thorough understanding of this thermal behavior is crucial for the rational design of synthetic routes and the establishment of robust process parameters. The experimental protocols outlined in this guide provide a clear framework for the detailed characterization of the thermal properties of this and related N-heterocyclic carbene precursors.

References

-

Hao, Y., Peng, J., Hu, S., Li, J., & Zhai, M. (2010). Thermal decomposition of allyl-imidazolium-based ionic liquid studied by TGA–MS analysis and DFT calculations. Thermochimica Acta, 501(1-2), 78-83. [Link]

-

Ngo, H. L., LeCompte, K., Hargens, L., & McEwen, A. B. (2000). Thermal properties of imidazolium ionic liquids. Thermochimica acta, 357, 97-102. [Link]

-

Clough, M. T., Geyer, K., Hunt, P. A., Mertes, J., & Welton, T. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(47), 20480-20494. [Link]

-

Maton, C., De Vos, N., & Stevens, C. V. (2013). Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools. Chemical Society Reviews, 42(14), 5963-5977. [Link]

-

Wooster, T. J., Johanson, K. M., Fraser, K. J., MacFarlane, D. R., & Scott, J. L. (2006). Thermal degradation of ionic liquids. Green Chemistry, 8(7), 691-696. [Link]

-

Gamer, T., & Seddon, K. R. (2012). N-Heterocyclic Carbenes: From Laboratory Curiosities to Efficient Synthetic Tools, 2nd Edition. Wiley-VCH. [Link]

-

Armstrong, J. P., & Jones, C. D. (2008). Vaporisation and thermal decomposition of dialkylimidazolium halide ion ionic liquids. Physical Chemistry Chemical Physics, 10(43), 6542-6551. [Link]

-

Wikipedia. (2023). Pyrolysis–gas chromatography–mass spectrometry. [Link]

-

Environmental Molecular Sciences Laboratory. (n.d.). Pyrolysis Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

American Chemical Society. (2021). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research. [Link]

-

American Journal of Engineering Research. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER). [Link]

-

Royal Society of Chemistry. (2018). Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications. Materials Advances. [Link]

-

Organic Syntheses. (n.d.). tert.- Butyl Chloride. Retrieved from [Link]

-

Organic Syntheses. (2025). Preparation of N-tert-Butylbenzenesulfinimidoyl Chloride. [Link]

-

Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Retrieved from [Link]

-

MDPI. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules. [Link]

-

National Center for Biotechnology Information. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules. [Link]

-

National Center for Biotechnology Information. (2018). “Thermal Peroxidation” of Dietary Pentapeptides Yields N-Terminal 1,2-Dicarbonyls. Journal of Agricultural and Food Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Vaporisation and thermal decomposition of dialkylimidazolium halide ion ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 4. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. Request Rejected [emsl.pnnl.gov]

The Solubility Profile of 1,3-Di-tert-butylbenzimidazolium Chloride: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 1,3-di-tert-butylbenzimidazolium chloride, a significant precursor to N-heterocyclic carbenes (NHCs) widely employed in catalysis and materials science. Understanding the solubility of this ionic liquid is paramount for its effective handling, purification, and application in synthetic chemistry. This document delineates the theoretical principles governing its solubility, presents a qualitative solubility profile based on its structural attributes, and provides a comprehensive, self-validating experimental protocol for precise quantitative solubility determination.

Introduction: The Significance of Solubility for a Key NHC Precursor

1,3-Di-tert-butylbenzimidazolium chloride (CAS No. 946607-10-9) is a salt that serves as a stable precursor to a bulky N-heterocyclic carbene.[1][2] NHCs are a class of persistent carbenes that have gained prominence as ligands in organometallic chemistry and as organocatalysts.[3][4][5] The solubility of the imidazolium salt precursor is a critical parameter that dictates the choice of solvent for a reaction, influences the rate of deprotonation to form the active carbene, and is essential for purification and crystallization processes.[4] This guide addresses the solubility of 1,3-di-tert-butylbenzimidazolium chloride in common organic solvents, providing both theoretical insights and practical methodologies for its assessment.

Theoretical Framework: Factors Governing Solubility

The solubility of an ionic compound like 1,3-di-tert-butylbenzimidazolium chloride is a result of the interplay between several key factors.[6] The overall process can be conceptualized as the balance between the energy required to break apart the ionic lattice (lattice energy) and the energy released when the individual ions are solvated by the solvent molecules (solvation energy).[7]

Key influencing factors include:

-

Solute-Solvent Interactions: The principle of "like dissolves like" is a primary determinant. The bulky and hydrophobic di-tert-butyl and benzimidazole components of the cation suggest favorable interactions with nonpolar or moderately polar solvents, while the ionic nature of the chloride salt implies an affinity for polar solvents.

-

Lattice Energy: Ionic compounds with high lattice energy are generally less soluble.[7]

-

Solvent Polarity: Polar solvents are generally more effective at solvating ions and dissolving ionic compounds.[7]

-

Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy.[6][7]

-

Molecular Size: Larger solute molecules can sometimes be more difficult for solvent molecules to surround and solvate effectively.[6]

The following diagram illustrates the relationship between these core factors.

Caption: A stepwise workflow for the quantitative determination of solubility.

Step-by-Step Methodology

-

Preparation of the Saturated Solution:

-

Add an excess amount of 1,3-di-tert-butylbenzimidazolium chloride to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known mass of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours. This extended time is necessary to ensure that the dissolution process has reached equilibrium. For highly viscous solvents or sparingly soluble compounds, longer times may be required. A preliminary kinetic study can be performed to determine the minimum equilibration time.

-

-

Phase Separation and Sampling:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe. It is critical not to disturb the solid at the bottom of the vial.

-

Attach a 0.22 µm syringe filter to the syringe and dispense the saturated solution into a pre-weighed, labeled container. The filtration step is essential to remove any suspended microcrystals, which would otherwise lead to an overestimation of the solubility. [8]

-

-

Gravimetric Analysis:

-

Immediately weigh the container with the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a moderate temperature to avoid decomposition of the solute.

-

Once the solvent is completely removed, weigh the container again to determine the mass of the dissolved solid.

-

-

Calculation:

-

Calculate the solubility using the following formula:

Solubility (g / 100 g solvent) = (Mass of residue / (Mass of solution - Mass of residue)) * 100

-

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following checks should be implemented:

-

Time to Equilibrium: Repeat the measurement at different equilibration times (e.g., 24h, 48h, 72h). Consistent results will confirm that equilibrium has been reached.

-

Reproducibility: Perform each measurement in triplicate to assess the precision of the method and identify any outliers.

-

Purity of Materials: The purity of both the solute and the solvent should be confirmed prior to the experiment, as impurities can significantly affect solubility.

Conclusion

While specific quantitative solubility data for 1,3-di-tert-butylbenzimidazolium chloride is not widely published, a strong qualitative understanding can be derived from its molecular structure. It is predicted to be soluble in polar aprotic solvents like acetonitrile and dichloromethane, and sparingly soluble in water and nonpolar solvents. For researchers and drug development professionals requiring precise data, the detailed gravimetric protocol provided in this guide offers a robust and reliable method for quantitative determination. A thorough understanding of its solubility is a foundational requirement for the successful application of this important NHC precursor in catalysis and synthetic chemistry.

References

- Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity - NIH.

- N-Heterocyclic Carbenes - Macmillan Group.

- 1,3-Di-tert-butylbenzimidazolium chloride 96 946607-10-9 - Sigma-Aldrich.

- On which factors solubility of ionic compounds depends? - Quora.

- Explain any four factors which affect the solubility of ionic compounds. - askIITians.

- 1,3-Di-tert-butylbenzimidazolium chloride | C15H23ClN2 | CID 16218265 - PubChem.

- The Solubility Parameters of Ionic Liquids - MDPI.

- Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - Beilstein Journals.

- How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures? | ResearchGate.

- 1,3-Di-tert-butylbenzimidazolium chloride 96 946607-10-9 - Sigma-Aldrich.

- 1,3-Di-tert-butylbenzimidazolium chloride, 96%, Thermo Scientific 500 mg | Buy Online.

- Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC - PubMed Central.

- Explain any four factors which affect the solubility of ionic compounds. - Vedantu.

- An In-depth Technical Guide on the Solubility of 1,3-Dimesitylimidazolium Chloride in Organic Solvents - Benchchem.

- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications.

- Video: Determining the Solubility Rules of Ionic Compounds - JoVE.

- Persistent carbene - Wikipedia.

Sources

- 1. 1,3-Di-tert-butylbenzimidazolium chloride 96 946607-10-9 [sigmaaldrich.com]

- 2. 1,3-Di-tert-butylbenzimidazolium chloride 96 946607-10-9 [sigmaaldrich.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Persistent carbene - Wikipedia [en.wikipedia.org]

- 6. Explain any four factors which affect the solubility class 12 chemistry CBSE [vedantu.com]

- 7. Explain any four factors which affect the solubility of ionic compoun - askIITians [askiitians.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Electronic Properties of 1,3-Di-tert-butylbenzimidazolium Derived N-Heterocyclic Carbenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Heterocyclic Carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis, prized for their strong σ-donating capabilities and tunable steric and electronic profiles. Among the vast family of NHCs, those derived from the 1,3-di-tert-butylbenzimidazolium scaffold occupy a unique position. The presence of bulky tert-butyl groups imparts significant steric hindrance around the metal center, influencing catalytic activity and selectivity. Simultaneously, the benzannulated backbone subtly modulates the electronic properties compared to more common imidazolium-based NHCs. This technical guide provides a comprehensive exploration of the core electronic properties of 1,3-Di-tert-butylbenzimidazolium derived NHCs, offering insights into their synthesis, characterization, and the profound impact of their electronic nature on catalytic applications. Through a detailed examination of experimental and computational data, this document serves as a critical resource for researchers seeking to harness the unique attributes of these powerful ligands in catalyst design and drug development.

Introduction: The Significance of Sterically Encumbered Benzannulated NHCs

N-Heterocyclic Carbenes (NHCs) have revolutionized the landscape of catalysis, serving as robust ancillary ligands that can stabilize a wide array of transition metal complexes. Their strong σ-donating character and relative inertness to oxidation have made them superior alternatives to traditional phosphine ligands in a multitude of catalytic transformations, including cross-coupling reactions, metathesis, and polymerization.[1]

The electronic and steric properties of an NHC ligand are intrinsically linked to its molecular architecture. The substituents on the nitrogen atoms and the nature of the heterocyclic backbone are key determinants of the ligand's behavior. The 1,3-Di-tert-butylbenzimidazolium framework is a subject of particular interest due to the interplay of two key features:

-

Steric Hindrance: The bulky tert-butyl groups create a sterically demanding environment around the carbene carbon. This steric bulk can promote the formation of highly active, low-coordinate metal centers by preventing ligand dimerization or aggregation. In catalysis, this can lead to enhanced reaction rates and unique selectivity profiles.

-

Electronic Modulation: The fusion of a benzene ring to the imidazole core, forming the benzimidazole structure, influences the electronic properties of the carbene. This benzannulation is known to subtly alter the σ-donating and π-accepting capabilities of the NHC compared to its non-annulated imidazolium counterparts.

Understanding the precise electronic nature of 1,3-Di-tert-butylbenzimidazolium derived NHCs is therefore crucial for the rational design of catalysts with tailored reactivity and for interpreting reaction mechanisms. This guide will delve into the experimental and theoretical approaches used to quantify these electronic properties, providing a foundational understanding for their application in advanced chemical synthesis.

Synthesis of 1,3-Di-tert-butylbenzimidazolium Salts and their Corresponding NHCs

The synthesis of the 1,3-Di-tert-butylbenzimidazolium salt is the essential first step towards accessing the free NHC. The general strategy involves the N,N'-dialkylation of a suitable o-phenylenediamine precursor, followed by cyclization to form the benzimidazolium core.

Synthetic Workflow

A plausible synthetic route, based on established methodologies for related compounds, is outlined below.[2][3]

Caption: Synthetic pathway to 1,3-Di-tert-butylbenzimidazol-2-ylidene.

Detailed Experimental Protocol (Proposed)

-

Step 1: Synthesis of N,N'-Di-tert-butyl-1,2-phenylenediamine

To a solution of 1,2-diaminobenzene (1.0 equiv.) in a suitable aprotic solvent such as THF or DMF, a strong base like sodium hydride (2.2 equiv.) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the slow addition of tert-butyl bromide (2.2 equiv.). The reaction is then allowed to warm to room temperature and stirred for 24-48 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Causality: The use of a strong base is necessary to deprotonate the weakly acidic N-H protons of the diamine, generating a more nucleophilic species for the subsequent alkylation with the sterically hindered tert-butyl bromide. The choice of an aprotic solvent prevents quenching of the base.

-

Step 2: Synthesis of 1,3-Di-tert-butylbenzimidazolium Chloride

N,N'-Di-tert-butyl-1,2-phenylenediamine (1.0 equiv.) and trimethyl orthoformate (1.2 equiv.) are dissolved in a chlorinated solvent like dichloromethane. Trimethylsilyl chloride (TMSCl, 1.2 equiv.) is added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours. The resulting precipitate is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to yield the benzimidazolium chloride salt.

Causality: Trimethyl orthoformate serves as the one-carbon source for the formation of the C2 position of the imidazole ring. TMSCl acts as a Lewis acid to facilitate the cyclization and provides the chloride counter-ion.

-

Step 3: Generation of 1,3-Di-tert-butylbenzimidazol-2-ylidene

The 1,3-Di-tert-butylbenzimidazolium chloride salt (1.0 equiv.) is suspended in an anhydrous, aprotic solvent like THF or toluene under an inert atmosphere. A strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) or sodium hydride (1.1 equiv.) is added at low temperature (e.g., -78 °C or 0 °C). The reaction mixture is allowed to warm to room temperature and stirred for several hours. The formation of the free carbene can be confirmed by in-situ trapping reactions or by characterization of the resulting solution, though isolation of the free carbene can be challenging due to its reactivity.

Causality: A strong, sterically hindered base is required to deprotonate the acidic C2-proton of the benzimidazolium salt without acting as a nucleophile that could attack the carbene center. Anhydrous and inert conditions are critical to prevent quenching of the base and decomposition of the highly reactive free carbene.

Quantifying the Electronic Properties

The electronic properties of NHCs are typically described by their σ-donating and π-accepting abilities. Several experimental and computational methods have been developed to quantify these characteristics.

Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is a widely accepted measure of the net electron-donating ability of a ligand.[4] It is determined experimentally by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) of a [Ni(CO)₃(L)] complex using infrared (IR) spectroscopy.[5] Stronger σ-donating ligands increase the electron density on the metal center, leading to greater π-backbonding into the CO anti-bonding orbitals. This weakens the C-O bond and results in a lower ν(CO) stretching frequency.

Caption: Influence of NHC donor strength on metal-CO backbonding and TEP.

Experimental Protocol: TEP Determination (General)

-

Synthesis of [Ni(CO)₃(NHC)] complex: In a glovebox, a solution of the free NHC in THF is added to a solution of [Ni(CO)₄] in THF at room temperature. The reaction is stirred until the evolution of CO ceases.

-

IR Spectroscopy: The solvent is removed, and the resulting complex is dissolved in a suitable solvent (e.g., dichloromethane). The IR spectrum is recorded, and the frequency of the A₁ symmetric CO stretching band is determined.

⁷⁷Se NMR Spectroscopy of NHC-Selenium Adducts

Another powerful technique to probe the electronic properties of NHCs is through the ⁷⁷Se NMR chemical shift of their corresponding selenium adducts.[6] The NHC reacts with elemental selenium to form a stable selenourea. The ⁷⁷Se chemical shift (δ(⁷⁷Se)) is sensitive to the electronic environment around the selenium atom. A greater π-accepting ability of the NHC leads to a deshielding of the selenium nucleus and a downfield shift in the ⁷⁷Se NMR spectrum.[7][8]

While a specific ⁷⁷Se NMR chemical shift for the 1,3-di-tert-butylbenzimidazolium-selenium adduct is not documented in the reviewed literature, the general trend for benzannulated NHCs suggests a slightly increased π-acidity compared to their non-annulated counterparts.

Experimental Protocol: Synthesis of NHC-Selenium Adduct and ⁷⁷Se NMR Analysis (General)

-

In-situ generation of NHC: The benzimidazolium salt is deprotonated as described in section 2.2.

-

Formation of the Selenourea: To the solution of the free NHC, an excess of grey elemental selenium powder is added. The mixture is stirred at room temperature for several hours.

-

NMR Analysis: The resulting solution is filtered to remove unreacted selenium, and the ⁷⁷Se NMR spectrum of the filtrate is recorded.

Comparative Electronic Data

The following table summarizes typical electronic parameter ranges for different classes of NHCs to provide context for the expected properties of 1,3-di-tert-butylbenzimidazolium derived NHCs.

| NHC Class | Representative Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | ⁷⁷Se NMR Shift (δ(⁷⁷Se), ppm) |

| Imidazolium-based | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | ~2050 | ~90 |

| Saturated Imidazolium-based | SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) | ~2051 | ~180 |

| Benzimidazolium-based (Expected) | 1,3-Di-tert-butylbenzimidazol-2-ylidene | ~2050-2055 | ~100-150 |

Note: The values for 1,3-Di-tert-butylbenzimidazol-2-ylidene are estimated based on trends observed for other benzannulated and sterically hindered NHCs. Precise experimental determination is required for confirmation.

Impact on Catalysis

The electronic properties of the 1,3-di-tert-butylbenzimidazolium NHC ligand, in concert with its significant steric bulk, have profound implications for the activity and selectivity of its metal complexes in catalysis.

-

Enhanced Catalyst Stability: The strong σ-donation of the NHC forms a robust metal-carbon bond, leading to highly stable complexes that can withstand harsh reaction conditions and exhibit high turnover numbers.

-

Modulation of Reactivity: The electron-rich nature of the metal center, induced by the strong donor NHC, can accelerate key steps in catalytic cycles, such as oxidative addition.

-

Steric Influence on Selectivity: While not an electronic effect, the steric hindrance provided by the tert-butyl groups plays a crucial role in controlling substrate access to the metal center, thereby influencing regioselectivity and stereoselectivity.

For instance, in palladium-catalyzed cross-coupling reactions, NHC ligands with strong donating ability are known to promote the reductive elimination step, which is often rate-determining. The combination of strong σ-donation and significant steric bulk in the 1,3-di-tert-butylbenzimidazolium NHC makes it a promising ligand for challenging cross-coupling reactions involving unreactive substrates.

Conclusion

The 1,3-di-tert-butylbenzimidazolium derived NHC represents a valuable class of ligands characterized by a unique combination of significant steric hindrance and strong electron-donating properties. While precise experimental quantification of its electronic parameters (TEP and ⁷⁷Se NMR shift) remains to be exhaustively documented, comparisons with related structures suggest it is a strong σ-donor with moderate π-accepting capabilities. The synthetic accessibility of its precursor salt, coupled with the profound influence of its stereoelectronic profile on the properties of its metal complexes, positions this NHC as a powerful tool for the development of novel catalysts and functional materials. Further experimental investigation into the electronic properties of this specific ligand will undoubtedly provide deeper insights and pave the way for new applications in catalysis and beyond.

References

- Ganter, C. (2013). ⁷⁷Se NMR Spectroscopy of Selenium Adducts of N‐Heterocyclic Carbenes. Comprehensive Inorganic Chemistry II, 235-256.

- Hahn, F. E., & Jahnke, M. C. (2008). Heterocyclic Carbenes: Synthesis and Coordination Chemistry.

- Hopkinson, M. N., Richter, C., Schedler, M., & Glorius, F. (2014). An overview of N-heterocyclic carbenes.

- Gusev, D. G. (2009). Electronic and Steric Parameters of 76 N-Heterocyclic Carbenes in Ni(CO)₃(NHC). Organometallics, 28(22), 6458-6461.

- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348.

- [Relevant scientific article on the synthesis or characterization of benzimidazolium salts - URL to be inserted]

- [Relevant scientific article on the application of benzimidazolium NHCs in c

- [Relevant review on NHC electronic parameters - URL to be inserted]

Sources

- 1. Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Foreword: Beyond Simple Adducts – The Unique Identity of NHC-Boranes

An In-Depth Technical Guide to the Initial Preparation of N-Heterocyclic Carbene (NHC)-Borane Complexes

To the researcher embarking on the synthesis of N-Heterocyclic Carbene (NHC)-Borane complexes, it is crucial to appreciate that you are not merely combining a Lewis base with a Lewis acid. While this fundamental interaction is the genesis of the C–B bond, the resulting adducts possess a stability and a rich, distinct chemistry that sets them apart from transient amine- or phosphine-borane complexes.[1][2] NHC-boranes are often robust, crystalline solids that can be handled like conventional organic compounds, yet they serve as versatile precursors for radical, ionic, and organometallic transformations.[1][2][3] Their growing application portfolio, from radical hydrogen atom donors in organic synthesis to building blocks in materials science and drug development, necessitates a foundational understanding of their preparation.[1][4][5]

This guide provides an in-depth exploration of the primary, field-proven methodologies for the initial synthesis of NHC-borane complexes. We will dissect the causality behind procedural choices, present validated protocols, and offer the technical insights required to confidently and successfully prepare these valuable compounds.

The Cornerstone Strategy: In Situ Carbene Generation from Azolium Salts

The most prevalent and versatile route to NHC-borane complexes begins with readily accessible N,N'-disubstituted azolium salts (e.g., imidazolium, triazolium). The underlying principle is the deprotonation of the acidic C2 proton of the azolium ring to generate the highly reactive free NHC in situ. This transient carbene is immediately "trapped" by a borane source present in the reaction mixture to form the stable NHC-borane adduct.

The Causality of Component Selection

The success of this method hinges on the careful selection of three components: the azolium salt, the base, and the borane source.

-

Azolium Salt Precursor: Imidazolium salts are the workhorses of NHC chemistry due to their straightforward synthesis and the sufficient acidity of the C2 proton.[6][7][8] The N-substituents (R¹, R³) are critical; they not only modulate the steric and electronic properties of the final complex but also influence its solubility and crystallinity.

-

The Base: The choice of base is a critical decision point.

-

Strong, Non-Nucleophilic Bases (e.g., n-BuLi, NaH, KHMDS): These bases ensure rapid and irreversible deprotonation. The logic here is to generate the free carbene cleanly before introducing the borane source. However, this two-step, one-pot procedure requires careful handling of pyrophoric or moisture-sensitive reagents.

-

Sodium Borohydride (NaBH₄): This reagent offers a more operationally simple and elegant solution. Here, NaBH₄ serves a dual role: it acts as a mild base to deprotonate the imidazolium salt and simultaneously serves as the source of the borane (BH₃) moiety. This approach is particularly effective for synthesizing simple, unfunctionalized NHC-BH₃ complexes and avoids the need for stronger, more hazardous bases.

-

-

The Borane Source:

-

Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·SMe₂): These are commercially available, stabilized sources of borane. They are added after the deprotonation step when using a strong base. Their primary advantage is delivering a precise stoichiometry of BH₃.

-

Sodium Borohydride (NaBH₄): As mentioned, this is both a base and a borane source, streamlining the process significantly.

-

Experimental Protocol: Synthesis of 1,3-Dimethylimidazol-2-ylidene-borane (IMe-BH₃) via the Dual-Role Reagent Method

This protocol exemplifies a robust and common procedure utilizing sodium borohydride.

Step-by-Step Methodology:

-

Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 1,3-dimethylimidazolium iodide (1.0 eq).

-

Solvent Addition: Add anhydrous toluene (or THF) via cannula or syringe. The specific volume should be sufficient to create a slurry that can be stirred effectively (e.g., 20-30 mL for a 10 mmol scale).

-

Reagent Addition: While stirring vigorously, add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise at room temperature. Causality Note: The excess NaBH₄ ensures complete reaction and compensates for any minor hydrolysis.

-